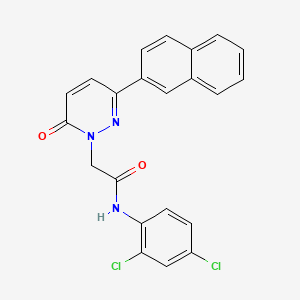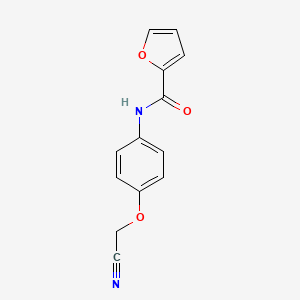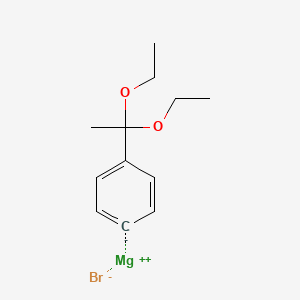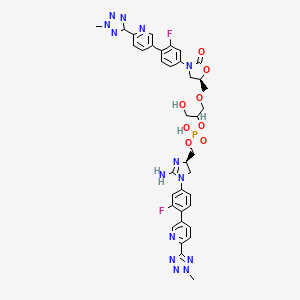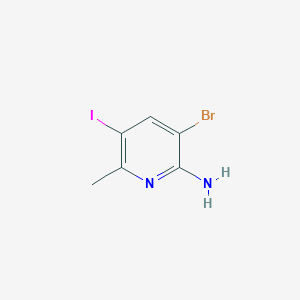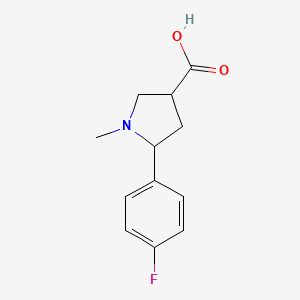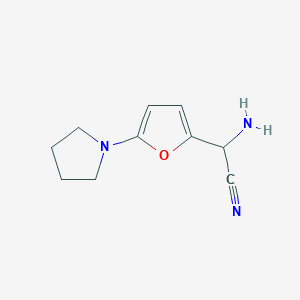
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is a compound that features a pyrrolidine ring attached to a furan ring, with an amino group and a nitrile group attached to the central carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile typically involves the formation of the pyrrolidine and furan rings followed by their coupling. One common method involves the reaction of a furan derivative with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitrile group can yield primary amines .
Aplicaciones Científicas De Investigación
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The amino and nitrile groups can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is unique due to the presence of both the nitrile and amino groups, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-amino-2-(5-pyrrolidin-1-ylfuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O/c11-7-8(12)9-3-4-10(14-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6,12H2 |
Clave InChI |
RCFQLDLBODERBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(O2)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




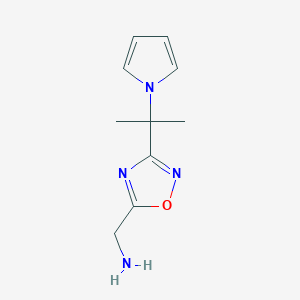
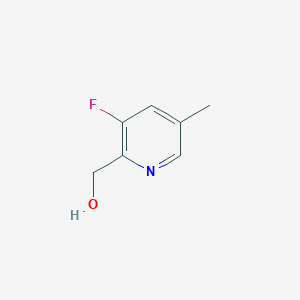
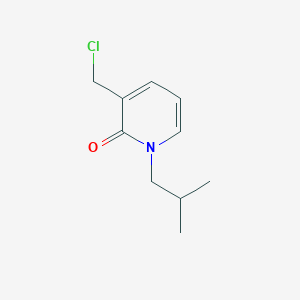
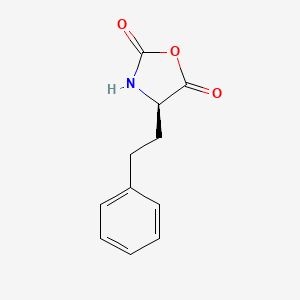
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
